Methyl 4-bromo-3-(2-bromoethoxy)benzoate

Catalog No.
S15985777
CAS No.
887757-26-8
M.F
C10H10Br2O3
M. Wt
337.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromo-3-(2-bromoethoxy)benzoate

CAS Number

887757-26-8

Product Name

Methyl 4-bromo-3-(2-bromoethoxy)benzoate

IUPAC Name

methyl 4-bromo-3-(2-bromoethoxy)benzoate

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

InChI

InChI=1S/C10H10Br2O3/c1-14-10(13)7-2-3-8(12)9(6-7)15-5-4-11/h2-3,6H,4-5H2,1H3

InChI Key

CNUQCTSDWAMQMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)OCCBr

Methyl 4-bromo-3-(2-bromoethoxy)benzoate is an organic compound with the chemical formula C10H10Br2O3C_{10}H_{10}Br_2O_3 and a molecular weight of approximately 337.99 g/mol. It features a benzoate structure with bromine substituents at the 4 and 3 positions, and an ethoxy group containing a bromine atom at the 2 position. This compound is typically encountered as a solid and is characterized by its potential applications in organic synthesis and medicinal chemistry .

, primarily due to its reactive bromine atoms. Notable reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by various nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
  • Elimination Reactions: The presence of the bromine substituents may facilitate elimination reactions, leading to the formation of alkenes.
  • Cross-Coupling Reactions: This compound can serve as a coupling partner in reactions like the Suzuki-Miyaura cross-coupling, where it participates in forming carbon-carbon bonds with organoboron reagents.

The synthesis of methyl 4-bromo-3-(2-bromoethoxy)benzoate typically involves multi-step organic reactions. A common synthetic route includes:

  • Bromination of Benzoate: Starting from methyl benzoate, bromination can occur at the 4-position using bromine or a brominating agent.
  • Formation of Ethoxy Group: The introduction of the ethoxy group can be achieved through an alkylation reaction involving ethylene oxide or a similar reagent.
  • Further Bromination: A second bromination step may be necessary to introduce the second bromine atom at the 2-position of the ethoxy group.

Each step must be optimized for yield and purity, often requiring specific solvents and reaction conditions .

Methyl 4-bromo-3-(2-bromoethoxy)benzoate has several applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its unique structure allows it to be explored for potential therapeutic agents, particularly in developing drugs with antibacterial or antifungal properties.
  • Material Science: The compound may also find applications in creating functional materials due to its reactive nature.

Interaction studies involving methyl 4-bromo-3-(2-bromoethoxy)benzoate typically focus on its reactivity with various nucleophiles and its role in cross-coupling reactions. Understanding these interactions is crucial for predicting its behavior in biological systems and its utility in synthetic chemistry.

Methyl 4-bromo-3-(2-bromoethoxy)benzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl 4-bromo-3-methoxybenzoateC9H9BrOC_9H_9BrOContains a methoxy group instead of an ethoxy group
Methyl 4-bromo-3-(bromomethyl)benzoateC10H10Br3O2C_{10}H_{10}Br_3O_2Has an additional bromomethyl group
Methyl 4-bromo-3-isopropoxybenzoateC11H13BrO3C_{11}H_{13}BrO_3Features an isopropoxy substituent

The unique aspect of methyl 4-bromo-3-(2-bromoethoxy)benzoate lies in its combination of two bromine atoms and an ethoxy group, which may enhance its reactivity compared to similar compounds that lack one or more of these features. This distinctiveness could lead to varied applications in both synthetic and medicinal chemistry contexts .

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

337.89762 g/mol

Monoisotopic Mass

335.89967 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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